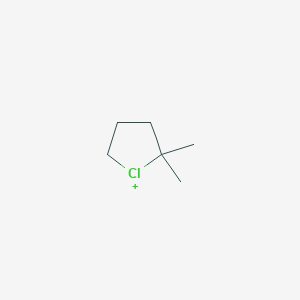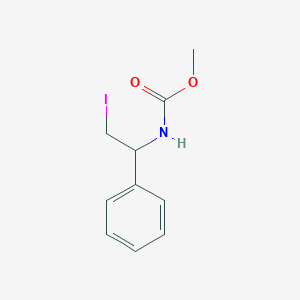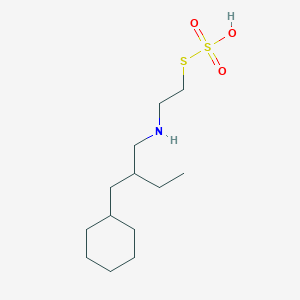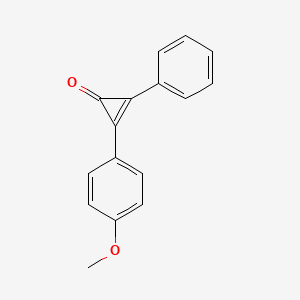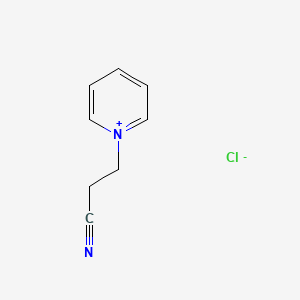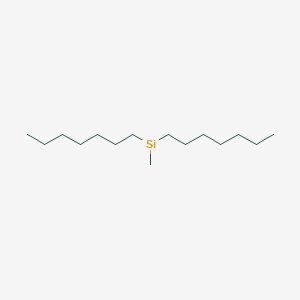
Diheptylmethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diheptylmethylsilane is an organosilicon compound with the chemical formula C15H34Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This compound is characterized by its long heptyl chains attached to a silicon atom, making it a hydrophobic and relatively stable compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diheptylmethylsilane can be synthesized through various methods, including hydrosilylation and Grignard reactions. One common method involves the reaction of heptylmagnesium bromide with methylchlorosilane under anhydrous conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale hydrosilylation processes. This involves the addition of heptyl groups to methylsilane in the presence of a platinum catalyst. The reaction is conducted at elevated temperatures and pressures to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diheptylmethylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo substitution reactions where the heptyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes like heptylsilane.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Diheptylmethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is used in the modification of biomolecules to enhance their stability and hydrophobicity.
Medicine: It is explored for use in drug delivery systems due to its hydrophobic nature.
Industry: It is used in the production of hydrophobic coatings and sealants.
Mecanismo De Acción
The mechanism by which diheptylmethylsilane exerts its effects is primarily through its hydrophobic interactions. The long heptyl chains provide a hydrophobic environment, which can influence the behavior of other molecules in its vicinity. This property is particularly useful in applications where moisture resistance is required.
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: A simpler silane with three ethyl groups.
Dimethylsilane: Contains two methyl groups and is more volatile.
Diphenylsilane: Contains two phenyl groups and is more aromatic.
Uniqueness
Diheptylmethylsilane is unique due to its long heptyl chains, which provide enhanced hydrophobicity compared to other silanes. This makes it particularly useful in applications requiring moisture resistance and stability.
Propiedades
Fórmula molecular |
C15H33Si |
|---|---|
Peso molecular |
241.51 g/mol |
InChI |
InChI=1S/C15H33Si/c1-4-6-8-10-12-14-16(3)15-13-11-9-7-5-2/h4-15H2,1-3H3 |
Clave InChI |
ORYNNGJWFHVZDA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC[Si](C)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



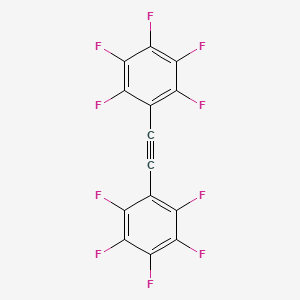

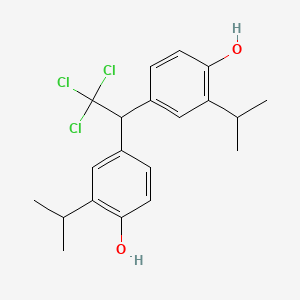
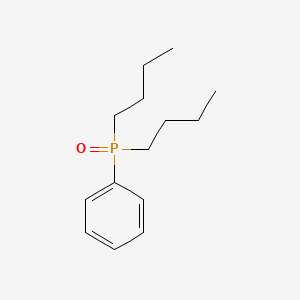
![[3-(4-Chlorophenyl)-1-phenylpropyl] acetate](/img/structure/B14715675.png)
